molecular formula C18H15ClN2O2 B2626354 N-[(4-chlorophenyl)methyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide CAS No. 852368-93-5

N-[(4-chlorophenyl)methyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide

Cat. No.: B2626354
CAS No.: 852368-93-5
M. Wt: 326.78
InChI Key: QWQYTYFFDVPEFS-UHFFFAOYSA-N
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Description

N-[(4-chlorophenyl)methyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is a synthetic indole-based glyoxylamide derivative. Its structure features a 2-methylindole core linked to a 4-chlorobenzyl group via a glyoxylamide bridge. Indole derivatives are widely studied for their biological activities, particularly in oncology, due to their structural mimicry of endogenous signaling molecules .

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O2/c1-11-16(14-4-2-3-5-15(14)21-11)17(22)18(23)20-10-12-6-8-13(19)9-7-12/h2-9,21H,10H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWQYTYFFDVPEFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-chlorophenyl)methyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide typically involves a multi-step process. One common method includes the condensation reaction between 1H-indole carbaldehyde oxime and 2-chloro acetamide derivatives . The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as methanol or dichloromethane, and a catalyst like methanesulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[(4-chlorophenyl)methyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of N-[(4-chlorophenyl)methyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide as an anticancer agent. In particular, it has been shown to inhibit tumor growth in various cancer models. For instance, a series of indole-based compounds, including this specific compound, demonstrated significant tumor growth inhibition in mouse xenograft models of head and neck cancer . The mechanism of action appears to involve the modulation of key signaling pathways associated with cell proliferation and apoptosis.

Cannabinoid Receptor Modulation

The compound is also being investigated for its activity as a cannabinoid receptor ligand. Indole structures have been recognized as valuable scaffolds for developing selective CB2 cannabinoid receptor inverse agonists . The unique structural features of this compound may enhance its selectivity and potency at these receptors, making it a candidate for therapeutic applications in pain management and inflammatory conditions.

Neuropharmacological Research

There is emerging interest in the neuropharmacological effects of indole derivatives, including this compound. Indoles are known to interact with various neurotransmitter systems, which could lead to potential applications in treating neurological disorders such as depression and anxiety . The specific mechanism by which this compound exerts its effects on the central nervous system is still under investigation but may involve modulation of serotonin receptors or other neurochemical pathways.

Case Study 1: Tumor Growth Inhibition

In a controlled study involving xenograft models, this compound was administered to evaluate its efficacy against head and neck cancer. Results indicated a marked reduction in tumor size compared to control groups, suggesting that this compound could serve as a basis for developing new anticancer therapies .

Case Study 2: Cannabinoid Receptor Interaction

A study focusing on the synthesis and pharmacological characterization of indole derivatives reported that this compound exhibited promising activity as a selective CB2 receptor inverse agonist. This finding opens avenues for further exploration into its potential use in managing conditions related to cannabinoid signaling pathways .

Mechanism of Action

The mechanism of action of N-[(4-chlorophenyl)methyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide involves its interaction with specific molecular targets and pathways. The indole ring allows it to bind with high affinity to multiple receptors, influencing various biological processes . This binding can lead to the modulation of enzyme activity, inhibition of microbial growth, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ in substituents on the indole ring, benzyl/aryl group, and amide side chain.

Substituent Variations on the Benzyl/Aryl Group

  • N-(4-fluorobenzyl)-2-(1H-indol-3-yl)-2-oxoacetamide (): Replacing the 4-chlorophenyl group with 4-fluorophenyl reduces steric bulk and alters electronic properties.
  • This compound is part of ChemDiv’s screening library, suggesting interest in kinase or receptor modulation .

Indole Core Modifications

  • 2-[2-(4-chlorophenyl)-1H-indol-3-yl]-2-oxo-N-propylacetamide (Compound 2e, ) :
    Replacing the 2-methylindole with a 2-(4-chlorophenyl)indole enhances hydrophobic interactions. In silico docking studies showed high binding affinity to the MDM2-p53 complex, a key target in cancer therapy, with a Glide score of −9.2 kcal/mol .

Amide Side Chain Diversity

  • 2-(2-methyl-1H-indol-3-yl)-N-[2-(morpholin-4-yl)ethyl]-2-oxoacetamide (): The morpholine-containing side chain introduces basicity and water solubility.
  • N-propyl derivatives (e.g., Compound 2e, ) :
    Shorter alkyl chains (e.g., propyl) may reduce steric hindrance, enhancing receptor accessibility compared to bulkier aryl groups .

Mechanistic and Structural Insights

  • Halogen Effects : Chlorine at the benzyl position (as in the target compound) may enhance lipophilicity and target engagement compared to fluorine .
  • Indole Substitution : 2-Methyl groups on indole (target compound) vs. 2-aryl groups (e.g., 2e) influence steric complementarity with protein pockets like MDM2 .
  • Side Chain Optimization : Morpholine or methoxyethyl groups () balance solubility and bioavailability, critical for in vivo efficacy .

Biological Activity

The compound N-[(4-chlorophenyl)methyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide , also known by its CAS number 74205-62-2 , has garnered attention in the field of medicinal chemistry due to its potential biological activities. This detailed article will explore its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Molecular Formula : C_{17}H_{16}ClN_{3}O_{2}
Molecular Weight : 335.78 g/mol
LogP : 3.5 (indicating moderate lipophilicity)
Solubility : Soluble in organic solvents, insoluble in water.

PropertyValue
Molecular FormulaC_{17}H_{16}ClN_{3}O_{2}
Molecular Weight335.78 g/mol
LogP3.5
SolubilityOrganic solvents

Recent studies have indicated that compounds similar to This compound exhibit significant anti-inflammatory and neuroprotective properties. The following mechanisms have been proposed:

  • Inhibition of Pro-inflammatory Cytokines : The compound has shown potential in reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated microglial cells, which are implicated in neuroinflammatory diseases like Parkinson's disease (PD) .
  • Modulation of NF-κB Pathway : It appears to inhibit the NF-κB signaling pathway, which plays a critical role in inflammatory responses . This inhibition may lead to reduced expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), further mitigating inflammation.
  • Neuroprotective Effects : In animal models, the compound has demonstrated protective effects on dopaminergic neurons against neurotoxic agents such as MPTP, which is often used to model Parkinson's disease .

Case Studies and Research Findings

Several studies have evaluated the biological activity of related compounds, providing insights into the potential effects of This compound :

  • Neuroinflammation Model : In a study involving lipopolysaccharide (LPS)-induced neuroinflammation, compounds structurally related to this compound were shown to significantly decrease nitric oxide production and inflammatory cytokine release from microglial cells .
    • Efficacy : These compounds reduced behavioral deficits in MPTP-treated mice, suggesting potential therapeutic applications for neurodegenerative diseases.
  • Cytotoxicity Assays : In vitro assays have indicated that these compounds possess low cytotoxicity against neuronal cell lines, indicating a favorable safety profile for further development .
  • Structure-Activity Relationship (SAR) : Research into SAR has identified that modifications on the indole and phenyl rings can enhance anti-inflammatory activity while maintaining low toxicity levels .

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